5-Methyl-2-(3-methylbutyl)oct-2-enal
Description
Its structure combines an oct-2-enal backbone substituted with a methyl group at position 5 and a 3-methylbutyl group at position 2. This configuration confers unique volatility and reactivity compared to simpler aldehydes.
Properties
CAS No. |
105357-34-4 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
5-methyl-2-(3-methylbutyl)oct-2-enal |
InChI |
InChI=1S/C14H26O/c1-5-6-13(4)8-10-14(11-15)9-7-12(2)3/h10-13H,5-9H2,1-4H3 |
InChI Key |
ZQXVVNNJQHQVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC=C(CCC(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylbutyl)oct-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3-methylbutanal and 5-methyl-2-octenal. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methylbutyl)oct-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic addition reactions may involve reagents such as hydrogen halides (HX) and halogens (X2).
Major Products Formed
Oxidation: The major product formed is 5-Methyl-2-(3-methylbutyl)octanoic acid.
Reduction: The major product formed is 5-Methyl-2-(3-methylbutyl)oct-2-enol.
Substitution: The major products formed depend on the specific electrophile used in the reaction.
Scientific Research Applications
5-Methyl-2-(3-methylbutyl)oct-2-enal has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methylbutyl)oct-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The double bond in the compound also allows for interactions with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on 5-methyl-2-(3-methylbutyl)oct-2-enal are absent in the evidence, comparisons can be drawn to structurally or functionally related compounds:
Table 1: Key Compounds for Comparison
Key Findings:
Functional Group Influence: Aldehydes vs. Esters: Unlike 3-methylbutyl octanoate (an ester linked to microbial interactions ), aldehydes like the target compound exhibit higher electrophilicity, influencing their reactivity in condensation or oxidation reactions. Alcohols vs. Aldehydes: 3-Methyl-2-buten-1-ol (boiling point 140°C ) lacks the aldehyde group’s polarity, resulting in lower solubility in polar solvents compared to this compound.
Toxicity and Safety: The absence of toxicity data for this compound contrasts with 5-methyl-3-heptanone oxime, which was used as a read-across analog for genotoxicity assessments of structurally related oximes .
Structural Complexity: Phosphonothiolates like 3-methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate highlight the impact of branching and heteroatoms (P, S) on bioactivity, a feature absent in the simpler aldehyde structure of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
